Procurement Differentiator: LogP (Lipophilicity) Comparison Across the Phenylalkylsulfonyl Chloride Series
The lipophilicity, a critical parameter for predicting solubility and partitioning behavior in synthetic and biological applications, increases systematically with the length of the alkyl chain spacer. 3-Phenylpropane-1-sulfonyl chloride (n=3) has a measured LogP of 3.64740 . This value is quantifiably higher than the 2-carbon analog, 2-phenylethanesulfonyl chloride, which has a predicted LogP of 2.17 , and significantly higher than benzenesulfonyl chloride (n=0), which has a predicted LogP of ~1.20 [1]. This demonstrates that the propyl spacer confers a specific, intermediate level of hydrophobicity, distinct from its shorter-chain counterparts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.64740 (Measured) |
| Comparator Or Baseline | 2-Phenylethanesulfonyl chloride: 2.17 (Consensus Predicted); Benzenesulfonyl chloride: ~1.20 (Predicted) |
| Quantified Difference | +1.48 vs. 2-phenylethanesulfonyl chloride; +2.45 vs. benzenesulfonyl chloride |
| Conditions | Measured value; predicted values from various in silico methods. |
Why This Matters
For procurement, a specific LogP value dictates the compound's suitability for a given reaction medium or separation process; a difference of over 2.4 LogP units compared to benzenesulfonyl chloride ensures profoundly different phase partitioning and extractability.
- [1] ChemExper Chemical Directory. Benzenesulfonyl chloride. http://mastersearch.chemexper.com/ (accessed 2026-04-16). View Source
